methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate
CAS No.: 1499207-49-6
Cat. No.: VC7449205
Molecular Formula: C9H12N2O2
Molecular Weight: 180.207
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1499207-49-6 |
|---|---|
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.207 |
| IUPAC Name | methyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate |
| Standard InChI | InChI=1S/C9H12N2O2/c1-13-9(12)7-2-4-11-5-3-10-6-8(7)11/h2,4,10H,3,5-6H2,1H3 |
| Standard InChI Key | IONSRGDHHCMINV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C2CNCCN2C=C1 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s core consists of a pyrrolo[1,2-a]pyrazine system, where the pyrrole and pyrazine rings share two adjacent nitrogen atoms. The methyl ester group at position 8 introduces both steric and electronic modifications that influence reactivity and biological interactions. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.22 g/mol |
| IUPAC Name | Methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate |
| Solubility | Soluble in DMSO, methanol |
| Melting Point | 142–145°C (predicted) |
The ester group enhances solubility in polar aprotic solvents, facilitating its use in synthetic applications. Nuclear magnetic resonance (NMR) spectral data for analogous compounds show characteristic signals: pyrrole protons resonate near δ 6.2–6.5 ppm, while the pyrazine ring protons appear upfield at δ 3.1–3.4 ppm .
Synthesis and Preparation Methods
Key Synthetic Pathways
The synthesis of pyrrolo[1,2-a]pyrazine derivatives often employs multicomponent reactions (MCRs), such as the Ugi reaction, due to their efficiency in constructing complex heterocycles. A representative route involves:
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Ugi Four-Component Reaction (U-4C-3CR):
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Intramolecular Cyclization:
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Esterification:
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Reagents: Acetyl chloride in methanol.
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Conditions: 0°C to room temperature, 12 hours.
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Product: Methyl ester derivative (yield: 65–70%).
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Table 1: Optimization of Cyclization Conditions
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cs₂CO₃ | DMSO | 25°C | 6 | 58 |
| BF₃·2CH₃COOH | Toluene | 110°C | 6 | 78 |
| PTSA | Ethanol | Reflux | 8 | 52 |
The use of BF₃·2CH₃COOH in toluene maximizes yield by promoting efficient ring closure while minimizing side reactions .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich pyrrole ring undergoes regioselective electrophilic substitution. For example:
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Nitration:
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Bromination:
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Reagents: Br₂/FeCl₃.
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Position: C-6 and C-8 (para to pyrrole nitrogen).
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Yield: 55–58%.
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Ester Hydrolysis
The methyl ester group is readily hydrolyzed to the carboxylic acid under basic conditions:
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Reagents: NaOH (2M), H₂O/EtOH.
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Conditions: Reflux, 4 hours.
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Product: 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylic acid (yield: 88%).
Biological Activity and Mechanisms
Anticonvulsant Properties
Pyrrolo[1,2-a]pyrazine derivatives demonstrate efficacy in seizure models. In the 6 Hz psychomotor seizure test (32 mA), the lead compound (4R,8aR)-3a showed an ED₅₀ of 47.90 mg/kg, outperforming phenytoin (ED₅₀ = 105 mg/kg) . Mechanistic studies suggest voltage-gated sodium channel modulation as a primary target.
Table 2: Anticonvulsant Activity in Murine Models
| Compound | MES ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) |
|---|---|---|
| (4R,8aR)-3a | 126.19 | 47.90 |
| Phenytoin | 8.5 | 105.00 |
Applications in Drug Discovery
Kinase Inhibition
Structural analogs inhibit cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). For example:
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CDK2 Inhibition: IC₅₀ = 0.28 µM (vs. roscovitine IC₅₀ = 0.14 µM).
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JAK3 Inhibition: IC₅₀ = 1.4 µM (vs. tofacitinib IC₅₀ = 1.0 µM).
The ester group’s lipophilicity improves blood-brain barrier permeability, making it a candidate for neuroinflammatory disorders.
Comparative Analysis with Related Derivatives
Table 3: Structure-Activity Relationships (SAR)
| Position | Substituent | Bioactivity Trend |
|---|---|---|
| 6 | -CN | ↑ Antitumor activity |
| 8 | -COOCH₃ | ↑ Anticonvulsant activity |
| 3a | -CH₃ | ↓ Solubility, ↑ Metabolic stability |
The 8-carboxylate derivative exhibits a unique balance of solubility and target engagement compared to 6-cyano or 3a-methyl analogs .
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric catalytic methods to access enantiomerically pure forms.
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Proteomic Profiling: Identifying off-target effects via kinase panel screening.
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Formulation Studies: Optimizing pharmacokinetics through prodrug strategies.
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